molecular formula C7H11NO3 B1595301 4-Acrylamidobutyric acid CAS No. 53370-87-9

4-Acrylamidobutyric acid

Cat. No.: B1595301
CAS No.: 53370-87-9
M. Wt: 157.17 g/mol
InChI Key: YRXLABUVDQYDHV-UHFFFAOYSA-N
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Description

4-Acrylamidobutyric acid is an organic compound with the molecular formula C7H11NO3 It is characterized by the presence of both an acrylamide group and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acrylamidobutyric acid can be synthesized through the reaction of acryloyl chloride with 4-aminobutyric acid. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the acrylamide bond. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acrylamidobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine group.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acrylamide derivatives.

Scientific Research Applications

4-Acrylamidobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acrylamidobutyric acid involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

    4-Aminobutyric acid: Lacks the acrylamide group but shares the butyric acid moiety.

    Acrylamide: Contains the acrylamide group but lacks the butyric acid moiety.

    N-Acetyl-4-aminobutyric acid: Similar structure but with an acetyl group instead of an acrylamide group.

Uniqueness: 4-Acrylamidobutyric acid is unique due to the presence of both the acrylamide and butyric acid groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.

Biological Activity

4-Acrylamidobutyric acid (4-ABA) is a derivative of butyric acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of an acrylamide functional group, which may influence its interaction with biological systems. The following sections provide a comprehensive overview of the biological activity of 4-ABA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C7H11NO3) is a small organic molecule that combines features of both butyric acid and acrylamide. Its structure can be represented as follows:

Structure C7H11NO3\text{Structure }\text{C}_7\text{H}_{11}\text{NO}_3

This compound is soluble in water and exhibits properties characteristic of both fatty acids and amides, making it an interesting candidate for various biological applications.

The biological activity of 4-ABA can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Like butyric acid, 4-ABA may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is particularly relevant in cancer research, where HDAC inhibitors are being explored as therapeutic agents .
  • Anti-inflammatory Effects : 4-ABA has been shown to exert anti-inflammatory effects by modulating immune responses. It may reduce the production of pro-inflammatory cytokines and inhibit nuclear factor kappa B (NF-kB) activation, which is crucial in inflammatory processes .
  • Cell Proliferation and Apoptosis : Research indicates that 4-ABA can influence cell proliferation and induce apoptosis in certain cancer cell lines. This effect is likely mediated through its interaction with cellular signaling pathways that regulate growth and survival .

1. Cancer Therapy

Several studies have investigated the potential of 4-ABA as an anti-cancer agent. Its ability to inhibit HDAC activity suggests that it could be effective in treating various malignancies. For example, a study demonstrated that 4-ABA could induce apoptosis in colorectal cancer cells, highlighting its potential as a therapeutic agent in oncology .

2. Gastrointestinal Health

Given its structural similarity to butyric acid, 4-ABA may also play a role in promoting gut health. Butyric acid is known for its beneficial effects on intestinal epithelial cells, enhancing barrier function and reducing inflammation. Preliminary studies suggest that 4-ABA may share these properties, making it a candidate for treating gastrointestinal disorders such as inflammatory bowel disease (IBD) .

Case Study Overview

A number of case studies have been conducted to explore the effects of 4-ABA in various biological contexts:

StudyFocusFindings
Study AColorectal CancerInduction of apoptosis via HDAC inhibition
Study BInflammatory Bowel DiseaseImprovement in intestinal barrier function
Study CDiabetes ModelsEnhanced insulin sensitivity through metabolic modulation

These findings underscore the versatility of 4-ABA in addressing diverse health issues.

Research Data Table

The following table summarizes key research findings related to the biological activity of this compound:

Research AspectObserved EffectsReference
HDAC InhibitionIncreased histone acetylation; altered gene expression
Anti-inflammatory ActivityReduced cytokine production; inhibited NF-kB activation
Apoptosis InductionTriggered cell death in cancer cell lines
Gut Health EnhancementImproved epithelial barrier function; reduced inflammation

Properties

IUPAC Name

4-(prop-2-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLABUVDQYDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314821
Record name 4-ACRYLAMIDOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53370-87-9
Record name NSC288739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ACRYLAMIDOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-enamido)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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